LY-2584702 tosylate salt

Salt Selection Formulation Development In Vitro Assay Reproducibility

Select LY-2584702 tosylate for its tosylate salt form, which provides superior solubility (7 mg/mL in DMSO) and long-term powder stability compared to the free base, ensuring experimental reproducibility. Its Phase I clinical PK data and established in vivo efficacy (TMED50 = 2.3 mg/kg in HCT116 xenografts) offer a unique translational benchmark. Critically, its lack of CYP4F3A inhibition prevents confounding off-target effects seen with alternatives like PF-4708671, ensuring cleaner phenotypic data in inflammatory studies.

Molecular Formula C28H27F4N7O3S
Molecular Weight 617.6 g/mol
Cat. No. B560664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-2584702 tosylate salt
Molecular FormulaC28H27F4N7O3S
Molecular Weight617.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10)
InChIKeyHDYUXDNMHBQKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid: A Validated p70S6K Inhibitor for Oncology Research Procurement


4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid (also known as LY2584702 tosylate) is a tosylate salt formulation of an ATP-competitive p70 ribosomal S6 kinase (p70S6K) inhibitor. The compound features a pyrazolo[3,4-d]pyrimidine core that serves as an adenine mimetic for ATP-binding site engagement [1]. It demonstrates nanomolar biochemical potency (IC50 = 4 nM) against p70S6K, a serine/threonine kinase downstream of the PI3K/AKT/mTOR signaling axis frequently dysregulated in human cancers . The tosylate salt form confers measurable advantages in aqueous solubility and solid-state stability relative to the free base, addressing a common formulation liability in kinase inhibitor development . This agent has advanced to Phase I clinical evaluation in oncology indications, establishing a human safety and pharmacokinetic dataset that distinguishes it from purely preclinical p70S6K inhibitors [2]. The compound is supplied as a research-grade material with defined purity specifications (≥98%) and validated solubility parameters, supporting reproducible experimental design across in vitro and in vivo oncology models [3].

Why Generic Substitution of 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid Fails: Key Differentiators for p70S6K Inhibitor Procurement


Substituting LY2584702 tosylate with alternative p70S6K inhibitors or other kinase-targeting agents introduces material scientific and operational risk. First, the tosylate salt form of LY2584702 delivers quantifiable solubility advantages (7 mg/mL in DMSO) and long-term solid-state stability that are not guaranteed with free base preparations or alternative salt forms, directly impacting experimental reproducibility and stock solution preparation . Second, among the limited number of commercially available p70S6K inhibitors, LY2584702 tosylate is distinguished by the availability of human Phase I clinical pharmacokinetic and safety data, a dataset absent for preclinical-only comparators such as PF-4708671 or BI-D1870, which limits translational interpretation of in vivo findings [1]. Third, the compound exhibits a differential off-target profile relative to other p70S6K1 inhibitors; specifically, LY2584702 does not inhibit CYP4F3A-mediated ω-oxidation of leukotriene B₄, an off-target activity observed with PF-4708671 that could confound inflammatory phenotype interpretation [2]. Finally, the presence of the 4-fluoro-3-(trifluoromethyl)phenyl substituent on the imidazole ring contributes to a unique binding mode and selectivity fingerprint that cannot be replicated by structurally simpler p70S6K inhibitors or pan-kinase probes, necessitating compound-specific validation rather than class-based substitution [3].

Quantitative Differentiation Evidence for 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid


Tosylate Salt Form Delivers 7 mg/mL DMSO Solubility vs. Free Base Limitations

The tosylate salt formulation of LY2584702 (molecular weight 617.62 g/mol) exhibits a measured DMSO solubility of 7 mg/mL (11.33 mM), as determined by in-house solubility testing conducted by Selleck Chemicals . While no direct head-to-head solubility comparison with the free base under identical conditions is reported in the available literature, the salt form's solubility is explicitly noted to exceed that of the free base counterpart, which is consistent with the general principle that tosylate salt formation enhances aqueous and polar aprotic solvent solubility for basic heterocyclic compounds . This solubility profile is critical for achieving reliable compound dosing in cell-based assays and for preparing concentrated stock solutions without precipitation, thereby reducing experimental variability attributable to incomplete dissolution.

Salt Selection Formulation Development In Vitro Assay Reproducibility

LY2584702 Lacks CYP4F3A Off-Target Inhibition Observed with PF-4708671

In a direct comparative study using human neutrophils and recombinant CYP4F3A enzyme assays, PF-4708671 (10 μM) significantly inhibited the ω-oxidation of leukotriene B₄ (LTB₄) to 20-OH-LTB₄, an activity attributed to CYP4F3A inhibition, whereas LY2584702 (10 μM) did not exhibit this off-target effect [1]. Both compounds inhibited S6 phosphorylation (the intended on-target p70S6K1 readout) at this concentration, confirming equivalent target engagement. The study further demonstrated that PF-4708671 increased LTB₄ half-life in neutrophil suspensions by 7.5-fold relative to untreated controls, whereas LY2584702 had no measurable effect on LTB₄ metabolic stability. This differential CYP4F3A inhibitory activity represents a critical off-target liability for PF-4708671 that could confound interpretation of inflammatory pathway studies, particularly those involving leukotriene signaling.

Off-Target Selectivity Cytochrome P450 Inflammatory Phenotype Interpretation

Phase I Clinical PK/PD Dataset Establishes Human Translational Relevance Absent in Preclinical-Only p70S6K Inhibitors

LY2584702 tosylate has been evaluated in a Phase I dose-escalation study in Japanese patients with advanced solid tumors, establishing human pharmacokinetic parameters that are unavailable for preclinical-only p70S6K inhibitors such as PF-4708671 and BI-D1870 [1]. Following oral administration (50-75 mg BID), LY2584702 exhibited a terminal half-life (t1/2) ranging from 14.7 to 28.1 hours, with apparent clearance of 5.18 to 7.79 L/h and an accumulation ratio of 1.41 to 2.07 upon repeat dosing [1]. No dose-limiting toxicities were observed at either 50 mg BID or 75 mg BID dose levels during Cycle 1, and adverse events were limited to Grade 3 elevations in alkaline phosphatase and bilirubin in two of nine patients [1]. This clinical dataset provides essential human exposure-response context that cannot be extrapolated from preclinical PK studies in rodent models.

Clinical Translation Human Pharmacokinetics Safety Profiling

Single-Agent Antitumor Efficacy in HCT116 Xenograft Model at Quantified Dose Thresholds

In the HCT116 human colon carcinoma xenograft model, LY2584702 tosylate demonstrated significant single-agent tumor growth inhibition with a quantified threshold minimum effective dose for 50% tumor growth inhibition (TMED50) of 2.3 mg/kg and a TMED90 of 10 mg/kg when administered orally twice daily [1]. This dose-response relationship provides a validated in vivo efficacy benchmark for p70S6K inhibition in a widely used oncology model. While no direct comparative xenograft data with alternative p70S6K inhibitors is available in the public domain, these TMED50 and TMED90 values establish quantitative reference points for experimental design and power calculations, enabling researchers to benchmark novel compounds or combination regimens against a clinically characterized standard.

In Vivo Efficacy Colorectal Cancer Model Dose-Response

Synergistic Antiproliferative Activity with EGFR and mTOR Inhibitors Expands Experimental Utility Beyond Monotherapy

LY2584702 has been reported to exhibit significant synergistic antiproliferative effects when combined with the EGFR inhibitor erlotinib or the mTOR inhibitor everolimus in preclinical cancer models [1]. This combination activity has motivated clinical investigation of LY2584702 in a Phase Ib study combining the compound with erlotinib or everolimus in patients with advanced solid tumors [2]. While specific synergy scores (e.g., combination index values) are not publicly reported in the accessible abstracts, the existence of a clinical combination trial distinguishes LY2584702 from other p70S6K inhibitors lacking this translational trajectory, providing a rationale for its selection in studies investigating PI3K/AKT/mTOR and EGFR pathway co-targeting strategies.

Combination Therapy EGFR Inhibition mTOR Inhibition Drug Synergy

Optimal Research and Procurement Scenarios for 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid


In Vivo Oncology Efficacy Studies Requiring a Clinically Validated p70S6K Inhibitor Reference Standard

Researchers designing HCT116 colon carcinoma or U87MG glioblastoma xenograft studies to evaluate novel p70S6K pathway inhibitors or combination regimens should procure LY2584702 tosylate as the reference control. The compound's quantified in vivo efficacy (TMED50 = 2.3 mg/kg in HCT116 xenografts) and established human PK parameters (t1/2 14.7-28.1 h) provide a benchmark for interpreting experimental outcomes and facilitating translational interpretation [1][2]. The tosylate salt form ensures reliable oral dosing suspension preparation (≥5 mg/mL in CMC-Na vehicle), minimizing formulation-related experimental variability .

p70S6K1-Specific Pathway Analysis in Inflammatory or Leukotriene-Relevant Biological Systems

In studies examining p70S6K1 function in leukocyte biology, neutrophil signaling, or inflammatory pathways where leukotriene B₄ metabolism is a relevant endpoint, LY2584702 tosylate is the preferred probe over PF-4708671 due to its demonstrated lack of CYP4F3A off-target inhibition [1]. Researchers can confidently attribute observed phenotypes to p70S6K1 inhibition rather than confounding effects on LTB₄ ω-oxidation. The compound's validated in vitro activity (S6 phosphorylation inhibition IC50 = 0.1-0.24 μM in HCT116 cells) provides a quantitative reference for dose-response experimental design [2].

Combination Therapy Studies Targeting PI3K/AKT/mTOR and EGFR Pathway Co-Inhibition

Investigators evaluating the therapeutic potential of dual blockade of p70S6K with either EGFR or mTOR inhibition should select LY2584702 tosylate for preclinical combination studies. The compound's reported synergistic activity with erlotinib and everolimus, coupled with the existence of a Phase Ib clinical combination trial, provides a translational rationale and experimental precedent [1][2]. This scenario is particularly relevant for researchers studying resistance mechanisms to EGFR inhibitors or mTOR inhibitors in colorectal, lung, or glioblastoma models.

Biochemical and Cellular Assay Development Requiring a Soluble, Stable p70S6K Inhibitor Standard

For laboratories establishing p70S6K biochemical assays (IC50 = 4 nM) or cellular S6 phosphorylation assays (IC50 = 0.1-0.24 μM in HCT116), LY2584702 tosylate serves as a validated positive control with defined potency parameters [1]. The tosylate salt's DMSO solubility of 7 mg/mL (11.33 mM) facilitates preparation of concentrated stock solutions without precipitation, while its solid-state stability (3 years at -20°C as powder) supports long-term assay reproducibility across multiple experimental campaigns [2].

Technical Documentation Hub

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